

Spectroscopic Profile of 3,4-Difluoro-2-methylaniline: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 3,4-Difluoro-2-methylaniline

Cat. No.: B178413

[Get Quote](#)

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for **3,4-Difluoro-2-methylaniline**, a key intermediate in pharmaceutical and agrochemical research. This document is intended for researchers, scientists, and professionals in drug development, offering a centralized resource for its structural characterization through Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for **3,4-Difluoro-2-methylaniline**. It is important to note that direct experimental data for this specific molecule is not widely available in public spectral databases. Therefore, the presented data is a combination of predicted values based on established spectroscopic principles and data from structurally similar compounds.

Table 1: Predicted ^1H NMR Spectroscopic Data for **3,4-Difluoro-2-methylaniline**

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
~6.8 - 7.0	m	1H	Aromatic H
~6.6 - 6.8	m	1H	Aromatic H
~3.6 (broad s)	s	2H	-NH ₂
~2.1	s	3H	-CH ₃

Table 2: Predicted ¹³C NMR Spectroscopic Data for **3,4-Difluoro-2-methylaniline**

Chemical Shift (δ , ppm)	Assignment
~150 - 155 (dd)	C-F
~145 - 150 (dd)	C-F
~140 - 145	C-NH ₂
~120 - 125	C-CH ₃
~115 - 120 (d)	Aromatic CH
~110 - 115 (d)	Aromatic CH
~15	-CH ₃

Note: 'd' denotes a doublet and 'dd' denotes a doublet of doublets, arising from coupling with fluorine atoms.

Table 3: Predicted IR Spectroscopic Data for **3,4-Difluoro-2-methylaniline**

Wavenumber (cm ⁻¹)	Intensity	Assignment
3400 - 3500	Medium, Sharp	N-H stretch (asymmetric)
3300 - 3400	Medium, Sharp	N-H stretch (symmetric)
2900 - 3000	Weak	C-H stretch (aromatic and methyl)
1600 - 1650	Strong	N-H bend
1500 - 1550	Strong	C=C stretch (aromatic)
1200 - 1300	Strong	C-N stretch
1100 - 1200	Strong	C-F stretch

Table 4: Predicted Mass Spectrometry Data for **3,4-Difluoro-2-methylaniline**

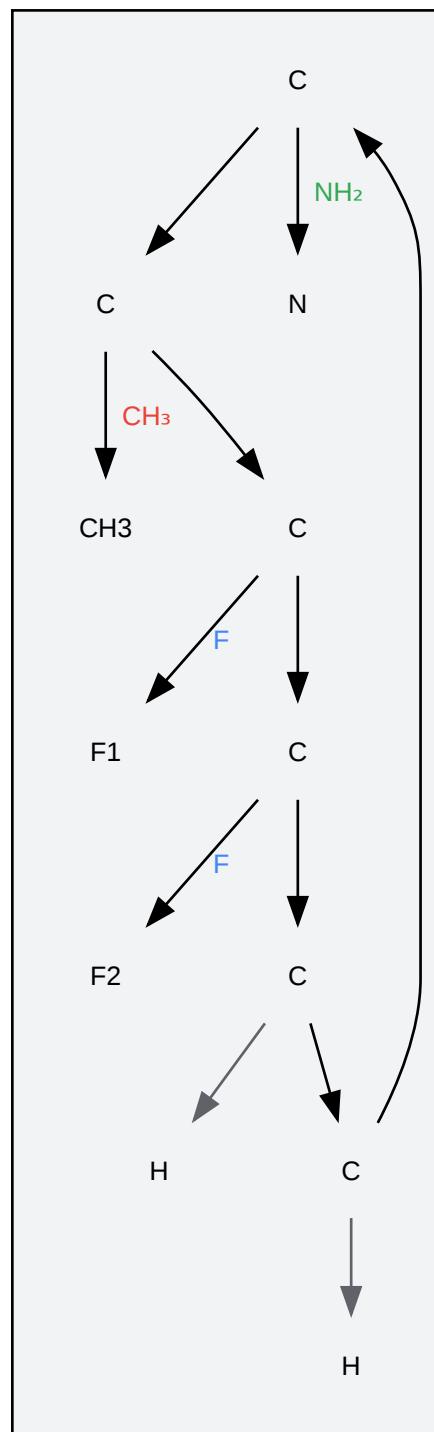
m/z	Relative Intensity (%)	Assignment
143	100	[M] ⁺ (Molecular Ion)
128	Moderate	[M - CH ₃] ⁺
115	Moderate	[M - HCN - H] ⁺
99	Low	[M - CH ₃ - F] ⁺

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above. Instrument parameters may be varied to optimize signal acquisition.

Nuclear Magnetic Resonance (NMR) Spectroscopy A solution of **3,4-Difluoro-2-methylaniline** (5-10 mg) is prepared in a deuterated solvent (e.g., CDCl₃, ~0.7 mL) and transferred to an NMR tube.^[1] ¹H and ¹³C NMR spectra are acquired on a 400 MHz or higher field NMR spectrometer.^[1] Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (0 ppm).^[1] For ¹H NMR, a sufficient number of scans are acquired to obtain a

good signal-to-noise ratio. For ^{13}C NMR, a proton-decoupled pulse sequence is used, and a greater number of scans are typically required.[1]


Infrared (IR) Spectroscopy The IR spectrum can be obtained using a Fourier Transform Infrared (FTIR) spectrometer.[2] For a liquid sample, a thin film can be prepared between two salt plates (e.g., NaCl or KBr). Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used.[2] The spectrum is typically recorded in the range of 4000-400 cm^{-1} with a resolution of 4 cm^{-1} .[2] A background spectrum is recorded and subtracted from the sample spectrum.[2]

Mass Spectrometry (MS) Mass spectral data is typically acquired using a mass spectrometer with an electron ionization (EI) source, often coupled with a gas chromatograph (GC-MS) for sample introduction. A dilute solution of the sample is prepared in a volatile solvent (e.g., methanol or dichloromethane). The sample is injected into the GC, and the separated components are introduced into the mass spectrometer. A standard EI energy of 70 eV is used for ionization. The mass analyzer (e.g., quadrupole or time-of-flight) scans a mass range appropriate for the expected molecular weight of the compound.

Visualization of Molecular Structure

The following diagram illustrates the chemical structure of **3,4-Difluoro-2-methylaniline**.

3,4-Difluoro-2-methylaniline Structure

[Click to download full resolution via product page](#)

Caption: Chemical structure of **3,4-Difluoro-2-methylaniline**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 3-Fluoro-2-methylaniline(443-86-7) 1H NMR spectrum [chemicalbook.com]
- 2. 3,4-difluoro-2-methylaniline(114153-09-2) 1H NMR spectrum [chemicalbook.com]
- To cite this document: BenchChem. [Spectroscopic Profile of 3,4-Difluoro-2-methylaniline: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b178413#3-4-difluoro-2-methylaniline-spectroscopic-data-nmr-ir-ms>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com